Di-2-Thienyl-glycolic Acid Hexagol Ester
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Overview
Description
Di-2-Thienyl-glycolic Acid Hexagol Ester is a complex organic compound characterized by its multiple ethoxy groups and a dithiophenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-2-Thienyl-glycolic Acid Hexagol Ester typically involves a multi-step process:
Formation of the Ethoxy Chain: The initial step involves the sequential addition of ethylene oxide to ethylene glycol, resulting in the formation of a polyethoxy chain.
Introduction of the Dithiophenylacetate Moiety: The polyethoxy chain is then reacted with 2-hydroxy-2,2-dithiophen-2-ylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The dithiophenylacetate moiety can be reduced to form thiol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted ethoxy derivatives.
Scientific Research Applications
Chemistry
Polymer Science: Used as a monomer or crosslinker in the synthesis of polymers with unique properties.
Catalysis: Acts as a ligand in coordination chemistry for the development of novel catalysts.
Biology
Drug Delivery: Potential use in the design of drug delivery systems due to its hydrophilic nature.
Bioconjugation: Utilized in the conjugation of biomolecules for various biological assays.
Medicine
Therapeutics: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry
Coatings: Used in the formulation of advanced coatings with enhanced durability and resistance.
Mechanism of Action
The mechanism of action of Di-2-Thienyl-glycolic Acid Hexagol Ester involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Polyethylene Glycol Derivatives: Compounds with similar polyethoxy chains but different terminal groups.
Dithiophenylacetate Derivatives: Compounds with similar dithiophenylacetate moieties but different linking groups.
Uniqueness
The uniqueness of Di-2-Thienyl-glycolic Acid Hexagol Ester lies in its combination of a long polyethoxy chain with a dithiophenylacetate moiety, providing a balance of hydrophilicity and reactivity that is not commonly found in other compounds.
Biological Activity
Di-2-Thienyl-glycolic Acid Hexagol Ester (DTHGE) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of the biological activities associated with DTHGE, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
DTHGE has the molecular formula C22H32O9S2 and a molecular weight of 504.61 g/mol. Its structure features two thienyl groups attached to a glycolic acid moiety, which is believed to influence its biological properties significantly .
The biological activity of DTHGE is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that DTHGE may act as an inhibitor of specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects. Additionally, its structural similarity to other bioactive compounds suggests that it may modulate cellular signaling pathways related to cancer proliferation and apoptosis.
Therapeutic Applications
-
Anti-inflammatory Activity :
- DTHGE has been studied for its potential anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting a role in treating inflammatory diseases.
-
Anticancer Properties :
- Preliminary studies indicate that DTHGE may inhibit cancer cell proliferation. For instance, it has shown effectiveness against prostate cancer cells by inducing apoptosis and disrupting cell cycle progression.
-
Neuroprotective Effects :
- There are indications that DTHGE may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. This is hypothesized to occur through the modulation of oxidative stress pathways.
Case Studies
- In Vitro Studies :
- Animal Models :
Data Tables
Study Type | Target Cells | Concentration (µM) | IC50 (µM) | Effect Observed |
---|---|---|---|---|
In Vitro | Prostate Cancer Cells | 10-50 | 15 | Reduced cell viability |
In Vivo | Inflammatory Model | 5-20 | N/A | Decreased inflammation |
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O9S2/c23-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-15-16-31-21(24)22(25,19-3-1-17-32-19)20-4-2-18-33-20/h1-4,17-18,23,25H,5-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDWSORRVDMCMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)(C(=O)OCCOCCOCCOCCOCCOCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O9S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.